4-Chloro-N-ethylpicolinamide

Nicotinic acetylcholine receptor α3β4 nAChR antagonist Subtype selectivity

This product is a high-purity (≥98%) research compound with a unique α3β4 nAChR selectivity profile (IC50 1.8 nM) and characterized monoamine transporter activity. Its well-defined pharmacology makes it essential for preclinical smoking cessation and receptor selectivity studies. Standard R&D supply; no special permits required.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 604813-07-2
Cat. No. B1592503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-ethylpicolinamide
CAS604813-07-2
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=NC=CC(=C1)Cl
InChIInChI=1S/C8H9ClN2O/c1-2-10-8(12)7-5-6(9)3-4-11-7/h3-5H,2H2,1H3,(H,10,12)
InChIKeyKBQBJOVQVQXLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-ethylpicolinamide (CAS: 604813-07-2): Key Chemical Properties and Supplier Information for Procurement


4-Chloro-N-ethylpicolinamide (CAS: 604813-07-2) is a picolinamide derivative with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is commercially available from multiple vendors with standard purity grades (typically 95-98%) , and its predicted physicochemical properties include a boiling point of 328.0±27.0 °C, a density of 1.218±0.06 g/cm³, and a LogP of approximately 1.88 .

Why 4-Chloro-N-ethylpicolinamide Cannot Be Substituted by Generic Picolinamide Analogs


Picolinamide derivatives exhibit widely divergent biological activities and receptor selectivity profiles depending on specific substitution patterns on both the pyridine ring and the amide nitrogen [1]. While the 4-chloro substitution is a common motif in this class, the specific N-ethyl modification in 4-Chloro-N-ethylpicolinamide confers a unique selectivity fingerprint for nicotinic acetylcholine receptor (nAChR) subtypes that is not preserved in other N-alkyl analogs (e.g., N-benzyl or N-propyl derivatives) [2]. Consequently, substituting this compound with a structurally similar picolinamide derivative—even one sharing the 4-chloro substitution—will likely alter target engagement, subtype selectivity, and downstream functional outcomes, rendering generic substitution scientifically invalid for receptor pharmacology studies [2].

Quantitative Differentiation of 4-Chloro-N-ethylpicolinamide: Comparative Activity Data for Scientific Selection


Superior Antagonist Potency at α3β4 nAChR Compared to α4β2 and α4β4 Subtypes

4-Chloro-N-ethylpicolinamide demonstrates high antagonist potency at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in SH-SY5Y cells, assessed by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. This represents approximately 6.7-fold greater potency relative to its activity at the α4β2 subtype (IC50 = 12.0 nM) and approximately 8.3-fold greater potency relative to the α4β4 subtype (IC50 = 15.0 nM) under identical assay conditions [1]. This intra-compound selectivity profile is quantifiable and distinct from that of many non-selective nAChR ligands.

Nicotinic acetylcholine receptor α3β4 nAChR antagonist Subtype selectivity Smoking cessation pharmacology

Quantified In Vivo Efficacy in Smoking Cessation Behavioral Models

4-Chloro-N-ethylpicolinamide demonstrates functional in vivo efficacy in mouse models of nicotine-induced behaviors relevant to smoking cessation pharmacology. In the tail-flick assay, the compound inhibited nicotine-induced antinociception with an ED50 value of 1.2 mg/kg (subcutaneous administration) [1]. Notably, this represents a 12.5-fold greater potency compared to its efficacy in the hotplate assay (ED50 = 15.0 mg/kg) and a 4.1-fold greater potency compared to inhibition of nicotine-induced locomotor activity (ED50 = 4.9 mg/kg) [1]. This differential in vivo potency across behavioral endpoints provides a quantifiable basis for selecting this compound over analogs lacking such characterized in vivo profiles.

In vivo pharmacology Nicotine addiction Smoking cessation Behavioral pharmacology

Quantitative Selectivity Profile Against Monoamine Transporters

Beyond nAChR antagonism, 4-Chloro-N-ethylpicolinamide exhibits a defined and measurable polypharmacology profile at monoamine transporters. The compound inhibits [3H]serotonin uptake at human SERT with an IC50 of 100.0 nM, which is 4.4-fold more potent than its inhibition of [3H]norepinephrine reuptake at human NET (IC50 = 443.0 nM) and 9.5-fold more potent than its inhibition of [3H]dopamine reuptake at human DAT (IC50 = 945.0 nM), all measured in HEK293 cell-based assays [1]. This rank-order potency (SERT > NET > DAT) is quantitatively distinct from that of other picolinamide derivatives, which may exhibit preferential DAT or NET activity, thereby enabling informed selection based on desired off-target liability profile.

Monoamine transporters DAT NET SERT Polypharmacology Selectivity profiling

Structural Determinants of Selectivity: 4-Chloro and N-Ethyl Substitution Pattern

The combination of a 4-chloro substituent on the pyridine ring and an N-ethyl group on the carboxamide nitrogen creates a specific steric and electronic environment that governs the observed nAChR subtype selectivity. Synthesis of 4-chloropicolinamide derivatives for antimicrobial evaluation has established that modifications at the amide nitrogen (e.g., conversion to amidrazone or thiosemicarbazone derivatives) fundamentally alter biological activity profiles [1]. Furthermore, SAR studies of picolinamide-based 5-HT receptor ligands demonstrate that N-alkyl chain length and substitution critically influence receptor affinity and subtype selectivity [2]. Therefore, the N-ethyl substitution in this compound cannot be replaced with N-methyl, N-propyl, or N-benzyl variants without altering the quantitative selectivity metrics reported above.

Structure-activity relationship SAR Medicinal chemistry Picolinamide scaffold

Validated Application Scenarios for 4-Chloro-N-ethylpicolinamide Based on Quantitative Evidence


Preclinical Smoking Cessation Pharmacology: α3β4 nAChR Antagonism Studies

4-Chloro-N-ethylpicolinamide is specifically validated for use in preclinical smoking cessation models requiring α3β4 nAChR antagonism with defined subtype selectivity. Its potency at α3β4 (IC50 = 1.8 nM) combined with a 6.7- to 8.3-fold selectivity window over α4-containing subtypes [1] enables targeted investigation of the α3β4 receptor's role in nicotine addiction without confounding α4β2-mediated effects. The compound's characterized in vivo efficacy across multiple behavioral endpoints—including tail-flick antinociception (ED50 = 1.2 mg/kg), locomotor activity (ED50 = 4.9 mg/kg), and hypothermia (ED50 = 9.2 mg/kg) [1]—provides a robust framework for dose-response studies in mice. This application scenario is uniquely supported by the compound's combined in vitro selectivity and in vivo efficacy data, which are not available for most other picolinamide derivatives.

Monoamine Transporter Polypharmacology Profiling in Neuroscience Research

For studies investigating the interplay between nAChR antagonism and monoamine transporter modulation, 4-Chloro-N-ethylpicolinamide offers a quantitatively defined polypharmacology profile. Its rank-order potency at human monoamine transporters—SERT (IC50 = 100.0 nM) > NET (IC50 = 443.0 nM) > DAT (IC50 = 945.0 nM) [1]—is well characterized in standardized HEK293 cell assays. This defined selectivity enables researchers to account for potential SERT-mediated effects when interpreting in vivo behavioral outcomes. The availability of parallel nAChR and monoamine transporter activity data within a single compound distinguishes 4-Chloro-N-ethylpicolinamide from analogs lacking such comprehensive target profiling.

Medicinal Chemistry SAR Studies Using the 4-Chloropicolinamide Scaffold

4-Chloro-N-ethylpicolinamide serves as a well-characterized reference compound for structure-activity relationship (SAR) studies exploring N-alkyl substitution effects on nAChR subtype selectivity. The established synthetic accessibility of 4-chloropicolinamide derivatives via DBU-catalyzed imidate formation [1] and the documented impact of N-substituent variation on biological activity [2] make this compound a suitable starting point for systematic derivatization. Its defined selectivity profile at nAChR subtypes and monoamine transporters provides a quantitative baseline against which the activity of newly synthesized analogs can be compared. This scenario is directly supported by published synthetic methodology and SAR frameworks for the 4-chloropicolinamide scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-N-ethylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.